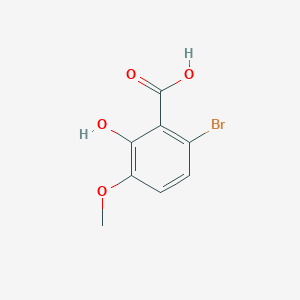![molecular formula C16H16O4 B11925353 2-(2',3'-Dimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B11925353.png)
2-(2',3'-Dimethoxy-[1,1'-biphenyl]-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2’,3’-Dimethoxy-[1,1’-biphenyl]-2-yl)acetic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two methoxy groups attached to the biphenyl structure, along with an acetic acid moiety. Biphenyl derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’,3’-Dimethoxy-[1,1’-biphenyl]-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 2,3-dimethoxybiphenyl is coupled with an appropriate acetic acid derivative in the presence of a palladium catalyst and a base .
Another method involves the Friedel-Crafts acylation reaction, where 2,3-dimethoxybiphenyl is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . This reaction introduces the acetic acid moiety onto the biphenyl structure.
Industrial Production Methods
Industrial production of 2-(2’,3’-Dimethoxy-[1,1’-biphenyl]-2-yl)acetic acid typically involves large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction is favored due to its high efficiency and mild reaction conditions. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2’,3’-Dimethoxy-[1,1’-biphenyl]-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The biphenyl structure can be reduced to form cyclohexyl derivatives using hydrogenation reactions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Nitro, sulfonic acid, and halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2’,3’-Dimethoxy-[1,1’-biphenyl]-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 2-(2’,3’-Dimethoxy-[1,1’-biphenyl]-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy groups and the acetic acid moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dimethoxybiphenyl: Lacks the acetic acid moiety but shares the biphenyl and methoxy groups.
2,3-Dimethoxybiphenyl-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid moiety.
Uniqueness
2-(2’,3’-Dimethoxy-[1,1’-biphenyl]-2-yl)acetic acid is unique due to the presence of both methoxy groups and the acetic acid moiety, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H16O4 |
|---|---|
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
2-[2-(2,3-dimethoxyphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H16O4/c1-19-14-9-5-8-13(16(14)20-2)12-7-4-3-6-11(12)10-15(17)18/h3-9H,10H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
MKPWZOMAZRRWLT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C2=CC=CC=C2CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






amine](/img/structure/B11925299.png)







![4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one](/img/structure/B11925345.png)

